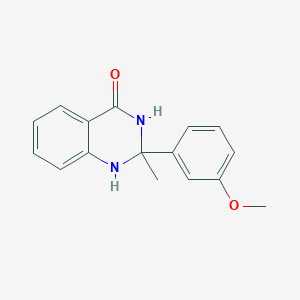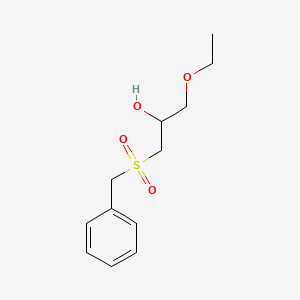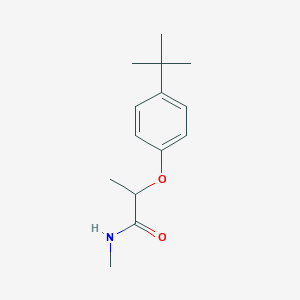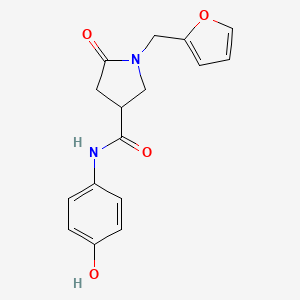
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as MMQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MMQ is a quinazolinone derivative that exhibits a unique chemical structure and possesses a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which regulate gene expression and chromatin structure. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone exhibits a wide range of biochemical and physiological effects that are dependent on the dose and duration of exposure. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neuronal cells from oxidative stress-induced damage. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to modulate the activity of various enzymes and signaling pathways, including topoisomerase II, histone deacetylases, and transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high yield and purity, its wide range of biological activities, and its potential applications in the field of medicinal chemistry. However, 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the scientific research of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, including the development of novel anticancer and antiviral drugs. Another direction is to study the mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the potential side effects and toxicity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in vivo and to optimize its synthetic method for large-scale production.
Métodos De Síntesis
The synthesis of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzophenone with methyl iodide in the presence of potassium carbonate in DMF. The resulting product is then treated with sodium hydride in THF to obtain 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in high yield. This synthetic method has been optimized and modified to improve the yield and purity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone for various applications.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective effects. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antiviral activity against herpes simplex virus and human immunodeficiency virus. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to reduce inflammation in animal models of arthritis and to protect neuronal cells from oxidative stress-induced damage.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(11-6-5-7-12(10-11)20-2)17-14-9-4-3-8-13(14)15(19)18-16/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFHPIMUUDQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)

![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)


![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)